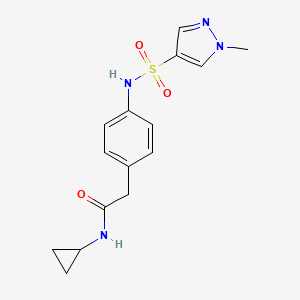

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

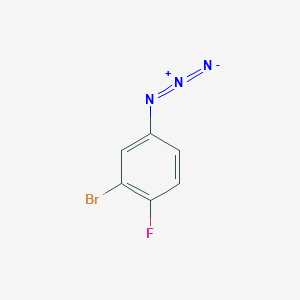

“N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide” (CMPA) is an organic compound that has been studied for its potential applications in various fields of research and industry. It is a type of pyrazole, a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of CMPA is not provided in the available resources.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide:

Anticancer Activity

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide has shown potential as an anticancer agent. The compound’s structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Research has indicated that derivatives of pyrazole, such as this compound, can induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties. The sulfonamide group in its structure is known to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .

Antimicrobial Activity

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide has been studied for its antimicrobial properties. The compound has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to their death .

Antiviral Applications

The compound has potential antiviral applications, particularly against RNA viruses. The pyrazole moiety in its structure can interfere with viral replication processes, making it a candidate for antiviral drug development. Studies have shown that similar compounds can inhibit the replication of viruses such as influenza and hepatitis .

Neuroprotective Effects

Research has suggested that N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide may have neuroprotective effects. The compound can modulate oxidative stress and inflammation in neural tissues, potentially protecting against neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound also exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and has implications for treating diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .

Antidiabetic Potential

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide has been explored for its antidiabetic potential. The compound can enhance insulin sensitivity and reduce blood glucose levels. Its mechanism involves modulating pathways related to glucose metabolism and insulin signaling .

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s suggested that similar compounds may act as activators of insect ryr , indicating a potential interaction with this receptor. The compound might bind to its target receptor and induce conformational changes, leading to altered receptor activity.

Biochemical Pathways

For instance, indole derivatives, which share a similar heterocyclic structure with the given compound, have been found to affect a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXINDGCENDUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)

![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

![16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid](/img/structure/B2451149.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2451153.png)